3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 2,3-difluoro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-difluoro-4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole
- 3-(2,3-Difluoro-4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6F2N2O2/c1-14-6-3-2-5(7(10)8(6)11)9-12-4-15-13-9/h2-4H,1H3 |
InChI Key |
MMPHFMORIGYKGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC=N2)F)F |
Origin of Product |
United States |
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